
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a tetrafluoropropoxy reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of non-flammable liquid electrolytes for safer batteries.
Mécanisme D'action
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups but differ in their core structures.
4-Methyl-5-oxo-2-(2,2,3,3-tetrafluoropropoxy)-4,5-dihydrobenzo[d][1,3,2]dioxaphosphepine-4-carbonitrile 2-oxide: This compound has a similar tetrafluoropropoxy group but differs in its overall molecular framework.
Uniqueness
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide is unique due to its specific combination of a benzodioxaphosphole ring and a tetrafluoropropoxy group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
127054-63-1 |
|---|---|
Formule moléculaire |
C9H7F4O4P |
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C9H7F4O4P/c10-8(11)9(12,13)5-15-18(14)16-6-3-1-2-4-7(6)17-18/h1-4,8H,5H2 |
Clé InChI |
HDOPGHTUKVMYED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(=O)(O2)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




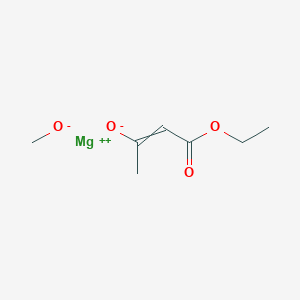

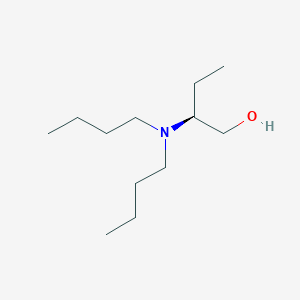
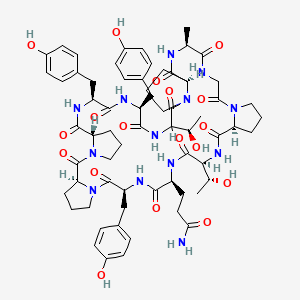
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
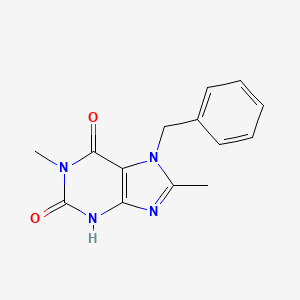
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
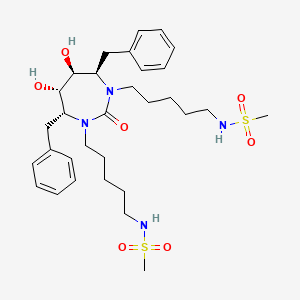


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
